Hydrocinnamic acid, alpha-isopropyl-O-methyl-
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Overview
Description
It is a short-chain fatty acid derivative with the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methylhydrocinnamic acid can be achieved through the asymmetric hydrogenation of alpha-methylcinnamic acid . This process involves the use of specific catalysts and reaction conditions to achieve the desired product. Another method involves the lipase-catalyzed resolution of the enantiomers of 2-benzylpropionic acid .
Industrial Production Methods
Industrial production methods for alpha-Methylhydrocinnamic acid typically involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of polymer-supported “Evans” oxazolidinone mediated solid-phase asymmetric synthesis has also been employed in the production of this compound .
Chemical Reactions Analysis
Types of Reactions
Alpha-Methylhydrocinnamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of alpha-Methylhydrocinnamic acid include hydrogenation catalysts for reduction reactions and oxidizing agents for oxidation reactions. Specific conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired reaction outcomes.
Major Products Formed
The major products formed from the reactions of alpha-Methylhydrocinnamic acid depend on the type of reaction and the reagents used. For example, the reduction of alpha-Methylhydrocinnamic acid can yield 2-methyl-3-phenylpropionic acid, while oxidation reactions can produce various oxidized derivatives .
Scientific Research Applications
Alpha-Methylhydrocinnamic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of alpha-Methylhydrocinnamic acid involves its interaction with specific molecular targets and pathways. For example, as an HDAC inhibitor, it affects the acetylation status of histones, leading to changes in gene expression . Additionally, its role in correcting the ΔF508-CFTR defect involves modulating the function of the cystic fibrosis transmembrane conductance regulator protein .
Comparison with Similar Compounds
Alpha-Methylhydrocinnamic acid can be compared with other similar compounds such as:
Phenylpropanoic acid:
2-Phenylpropionic acid: This compound has a similar structure but differs in the position of the methyl group.
Cinnamic acid: A precursor to alpha-Methylhydrocinnamic acid, it has a different substitution pattern on the aromatic ring.
The uniqueness of alpha-Methylhydrocinnamic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
29107-36-6 |
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Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
methyl 2-benzyl-3-methylbutanoate |
InChI |
InChI=1S/C13H18O2/c1-10(2)12(13(14)15-3)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3 |
InChI Key |
JGHLITBBZZVLBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
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